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Compound of Interest

Compound Name: 3'-Chlorobiphenyl-4-carbaldehyde

Cat. No.: B112586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
Chlorobiphenyl-4-carbaldehyde, an important building block in medicinal chemistry and

materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, alongside a representative experimental protocol for its

synthesis.

Spectroscopic Data
The structural elucidation of 3'-Chlorobiphenyl-4-carbaldehyde is supported by a

combination of spectroscopic techniques. The following sections and tables summarize the key

data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum exhibits characteristic signals for the aldehydic proton and the aromatic

protons on both phenyl rings.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.08 s - Aldehydic H

7.99 d 8.2 2H, ortho to CHO

7.75 d 8.2 2H, meta to CHO

7.66 t 1.8 1H, H-2'

7.56 ddd 7.7, 1.8, 1.2 1H, H-6'

7.46 t 7.7 1H, H-5'

7.41 ddd 7.7, 1.8, 1.2 1H, H-4'

¹³C NMR Data

The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon and the aromatic

carbons.
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Chemical Shift (δ) ppm Assignment

191.8 C=O (aldehyde)

145.8 C-4

141.2 C-1'

135.8 C-1

134.9 C-3'

130.3 C-2, C-6

130.2 C-5'

128.0 C-2'

127.5 C-6'

127.4 C-3, C-5

125.4 C-4'

Infrared (IR) Spectroscopy
The IR spectrum of 3'-Chlorobiphenyl-4-carbaldehyde is characterized by strong absorptions

corresponding to the carbonyl and aromatic functionalities. While an experimental spectrum for

the specific molecule is not readily available, the expected characteristic peaks are listed below

based on typical values for aromatic aldehydes.[1][2][3]
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Wavenumber (cm⁻¹) Intensity Assignment

~ 2820, ~2720 Medium C-H stretch (aldehyde)

~ 1705 Strong
C=O stretch (conjugated

aldehyde)

~ 1600, ~1480 Medium-Strong C=C stretch (aromatic rings)

~ 830 Strong
C-H out-of-plane bend (para-

substituted ring)

~ 780 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The exact mass can be determined using high-resolution mass spectrometry

(HRMS). The presence of a chlorine atom results in a characteristic M+2 isotopic peak with an

intensity of approximately one-third of the molecular ion peak.

m/z Relative Intensity Assignment

216/218 ~3:1 [M]⁺ (Molecular ion)

215/217 [M-H]⁺

187/189 [M-CHO]⁺

152 [M-Cl-H]⁺

Experimental Protocols
The synthesis of 3'-Chlorobiphenyl-4-carbaldehyde is most commonly achieved via a

Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol.[4]

Synthesis of 3'-Chlorobiphenyl-4-carbaldehyde via
Suzuki-Miyaura Coupling
Materials:
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4-Formylphenylboronic acid

1-Chloro-3-iodobenzene

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Ethanol

Deionized water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a round-bottom flask, add 4-formylphenylboronic acid (1.2 mmol), 1-chloro-3-iodobenzene

(1.0 mmol), and potassium carbonate (2.0 mmol).

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.[1]

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).

[1]

Heat the reaction mixture to 90 °C and stir vigorously.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 4-12 hours.[1]
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate

(20 mL) and water (20 mL).

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous

layer with ethyl acetate (2 x 15 mL).[1]

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium

sulfate.

Filter the mixture and concentrate the organic solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain 3'-
Chlorobiphenyl-4-carbaldehyde.

General Protocol for Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz for ¹H and 101 MHz for ¹³C, respectively. Samples are dissolved in

deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared

(FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) or as a KBr pellet.

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with

a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For high-resolution

mass spectrometry (HRMS), an electrospray ionization (ESI) or atmospheric pressure chemical

ionization (APCI) source is commonly used.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 3'-Chlorobiphenyl-4-carbaldehyde.
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Caption: Workflow for the synthesis and spectroscopic analysis of 3'-Chlorobiphenyl-4-
carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b112586#spectroscopic-data-nmr-ir-ms-
of-3-chlorobiphenyl-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b112586#spectroscopic-data-nmr-ir-ms-of-3-chlorobiphenyl-4-carbaldehyde
https://www.benchchem.com/product/b112586#spectroscopic-data-nmr-ir-ms-of-3-chlorobiphenyl-4-carbaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

